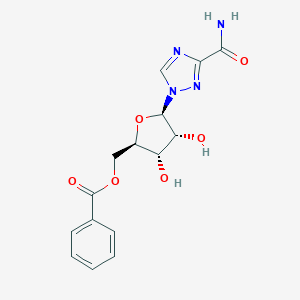

5'-O-Benzoyl Ribavirin

説明

5’-O-Benzoyl Ribavirin is a derivative of ribavirin, a synthetic guanosine nucleoside with broad-spectrum antiviral activity. Ribavirin is known for its effectiveness against various RNA and DNA viruses, including hepatitis C virus, respiratory syncytial virus, and influenza virus . The modification of ribavirin to 5’-O-Benzoyl Ribavirin involves the addition of a benzoyl group at the 5’-hydroxyl position of the ribose moiety, which can potentially alter its pharmacokinetic and pharmacodynamic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Benzoyl Ribavirin typically involves the protection of the ribose hydroxyl groups, followed by selective benzoylation at the 5’-position. The general synthetic route can be summarized as follows:

Protection of Ribose Hydroxyl Groups: The hydroxyl groups of ribose are protected using silyl or acyl protecting groups to prevent unwanted reactions.

Selective Benzoylation: The protected ribose is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield 5’-O-Benzoyl Ribavirin.

Industrial Production Methods

Industrial production of 5’-O-Benzoyl Ribavirin follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

5’-O-Benzoyl Ribavirin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

科学的研究の応用

Scientific Research Applications

The applications of 5'-O-Benzoyl Ribavirin can be categorized into several key areas:

Antiviral Research

- Mechanism Exploration : It is used to investigate the antiviral mechanisms against various viruses, including hepatitis C virus (HCV) and respiratory syncytial virus (RSV). Studies have shown that ribavirin inhibits the synthesis of viral mRNA by mimicking inosine monophosphate and acting as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), leading to reduced guanosine triphosphate (GTP) pools and limiting viral replication .

Biochemical Studies

- Interaction Studies : The compound is employed in biochemical assays to study its interactions with viral enzymes and cellular pathways. This includes examining how it affects host cell metabolism and the immune response during viral infections .

Pharmacokinetic Studies

- Absorption and Distribution : Researchers utilize this compound to assess its pharmacokinetics in animal models and human subjects. This includes studying its absorption, distribution, metabolism, and excretion (ADME), which are critical for understanding its therapeutic potential and safety profile .

Drug Development

- Lead Compound : The compound serves as a lead in the development of new antiviral drugs with improved efficacy and reduced toxicity. Its modifications may lead to derivatives that offer better therapeutic outcomes against resistant viral strains.

Case Study 1: Antiviral Efficacy Against HCV

In a study investigating the efficacy of ribavirin derivatives against HCV, researchers found that modifications like those in this compound enhanced antiviral activity while reducing cytotoxic effects compared to ribavirin alone. This highlights the potential for developing more effective therapies for chronic HCV infections .

Case Study 2: Pharmacokinetic Profiling

A pharmacokinetic study involving healthy volunteers demonstrated that intravenous administration of ribavirin followed by oral dosing provided insights into bioavailability and half-life, critical for determining optimal dosing regimens for antiviral therapies involving this compound .

作用機序

The mechanism of action of 5’-O-Benzoyl Ribavirin involves several pathways:

Inhibition of Viral RNA Synthesis: The compound interferes with the synthesis of viral RNA by inhibiting RNA-dependent RNA polymerase.

Immune Modulation: It modulates the host immune response, enhancing the antiviral activity of interferons.

Induction of Viral Mutagenesis: The compound induces mutations in the viral genome, leading to error catastrophe and loss of viral viability.

類似化合物との比較

Similar Compounds

Ribavirin: The parent compound with broad-spectrum antiviral activity.

Oseltamivir Carboxylate: An antiviral drug used to treat influenza.

Zidovudine Triphosphate: An antiviral agent used in the treatment of HIV.

Uniqueness of 5’-O-Benzoyl Ribavirin

5’-O-Benzoyl Ribavirin is unique due to its modified structure, which can potentially enhance its pharmacokinetic properties and reduce cytotoxicity compared to ribavirin. The benzoyl group may also improve its stability and bioavailability, making it a promising candidate for further drug development .

生物活性

5'-O-Benzoyl Ribavirin is a modified form of ribavirin, a well-known antiviral agent with broad-spectrum activity against various RNA viruses. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of Ribavirin

Ribavirin is a guanosine analog that exhibits antiviral properties through multiple mechanisms. It is primarily used in the treatment of viral infections such as hepatitis C and Lassa fever. The compound works by inhibiting viral RNA synthesis, inducing mutations in viral genomes, and modulating the host immune response.

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Viral RNA Polymerase :

- Error Catastrophe Induction :

- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) :

- Immunomodulatory Effects :

Case Study 1: Lassa Fever Treatment

In a recent study involving two patients with complicated Lassa fever, treatment with ribavirin alongside dexamethasone resulted in successful remission without sequelae. Both patients showed significant clinical improvement after receiving ribavirin therapy, highlighting its efficacy in severe viral infections .

Case Study 2: Hepatitis C Therapy

A prospective study evaluated the efficacy of pegylated interferon combined with ribavirin in chronic hepatitis C patients. The combination therapy achieved a sustained virologic response (SVR) in approximately 60% of patients, demonstrating ribavirin's role in enhancing antiviral treatment outcomes .

Research Findings

Recent studies have provided insights into the pharmacokinetics and biological effects of this compound:

- Antiviral Potency : Research indicates that modifications to ribavirin can enhance its antiviral potency against specific viruses while maintaining low toxicity levels .

- Mechanistic Studies : Investigations into ribavirin's interaction with various viral polymerases suggest that its mechanism may vary depending on the target virus, necessitating further research to fully elucidate these pathways .

Data Table: Comparative Efficacy of Ribavirin Derivatives

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O6/c16-12(22)13-17-7-19(18-13)14-11(21)10(20)9(25-14)6-24-15(23)8-4-2-1-3-5-8/h1-5,7,9-11,14,20-21H,6H2,(H2,16,22)/t9-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCVOGPUXOBQKK-ZHSDAYTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=N3)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=N3)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167381 | |

| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58151-90-9 | |

| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58151-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 5'-benzoyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIBAVIRIN 5'-BENZOYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4P8EPH7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。